molecular formula C14H28N2O4 B12573231 N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine CAS No. 630095-95-3

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine

Cat. No.: B12573231
CAS No.: 630095-95-3
M. Wt: 288.38 g/mol
InChI Key: RESNZJLFIICTSF-UHFFFAOYSA-N
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Description

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is a compound that belongs to the class of amino acids and peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of heptyl glycine. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine typically involves the protection of the amino group of heptyl glycine with a tert-butoxycarbonyl group. This can be achieved by reacting heptyl glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active peptides.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid
  • N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is unique due to its specific structure, which combines a heptyl chain with a glycine backbone and a Boc-protected amino group. This combination provides stability and reactivity, making it a valuable compound in synthetic and research applications.

Properties

CAS No.

630095-95-3

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]heptylamino]acetic acid

InChI

InChI=1S/C14H28N2O4/c1-14(2,3)20-13(19)16-10-8-6-4-5-7-9-15-11-12(17)18/h15H,4-11H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

RESNZJLFIICTSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCNCC(=O)O

Origin of Product

United States

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